![molecular formula C10H16O4 B2424927 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid CAS No. 2155855-94-8](/img/structure/B2424927.png)
4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid
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Overview
Description
“4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid” is a chemical compound with the CAS Number: 2155855-94-8 . It has a molecular weight of 200.23 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI Code for “4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid” is1S/C10H16O4/c1-14-10(13)8-4-2-3-7(5-6-8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid” is a liquid at room temperature . It is slightly soluble in water .Scientific Research Applications
Structural and Conformational Studies
- The compound 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid and its derivatives have been a subject of structural and conformational studies. The cyclohexanone ring in related compounds is found to adopt a distorted chair conformation, with specific groups occupying axial and equatorial positions. This conformational arrangement is essential for understanding the compound's chemical behavior and potential interactions in various reactions (Buñuel et al., 1996), (Buñuel et al., 1997).
Cycloaddition Reactions
- The compound has been studied in the context of cycloaddition reactions, which are pivotal in synthetic organic chemistry for constructing complex cyclic structures. Specifically, the cycloaddition reaction of 3-methoxycabonyl-2H-cyclohepta[b]furan-2-one with 6,6-dimethylfulvene has been explored under various conditions, showcasing the compound's reactivity and potential for creating complex molecular architectures (Yasunami et al., 1992).
Enzymatic Desymmetrization
- The compound has been utilized in enzymatic desymmetrization processes to create specific chiral centers. This process is crucial in the synthesis of biologically active molecules, highlighting the compound's role in the synthesis of complex organic molecules with high specificity (Goswami & Kissick, 2009).
Chemical Functionalization
- The compound's derivatives have been subject to studies focusing on chemical functionalization, such as the catalyzed functionalization of saturated hydrocarbons with CO to carboxylic acids and esters. This process is essential for modifying hydrocarbons to more functionalized and valuable chemical products (Asadullah et al., 2000).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-methoxycarbonylcycloheptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-14-10(13)8-4-2-3-7(5-6-8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJBVSOIDOQQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid | |
CAS RN |
2155855-94-8 |
Source
|
Record name | 4-(methoxycarbonyl)cycloheptane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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